molecular formula C2N2S3-2 B3156428 Barium 1,2,4-thiadiazole-3,5-bis(thiolate) CAS No. 82935-78-2

Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

Cat. No.: B3156428
CAS No.: 82935-78-2
M. Wt: 148.2 g/mol
InChI Key: OTNSJAUBOYWVEB-UHFFFAOYSA-L
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Description

Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is a complex chemical compound with diverse applications in scientific research. Its unique properties enable its utilization in various fields, such as catalysis, material synthesis, and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) involves the reaction of hydrazine hydrate, carbon disulfide, and pyridine in ethanol at room temperature . This method is efficient and produces a stable compound free of foul-smelling thiols .

Industrial Production Methods

Industrial production methods for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, ensuring the compound’s stability and purity.

Chemical Reactions Analysis

Types of Reactions

Barium 1,2,4-thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Substitution: It can participate in substitution reactions with aryl and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Aryl and alkyl halides: For substitution reactions.

Major Products Formed

The major products formed from these reactions include symmetrical disulfides and substituted thiadiazole derivatives .

Scientific Research Applications

Barium 1,2,4-thiadiazole-3,5-bis(thiolate) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various chemical reactions.

    Material Synthesis: The compound is utilized in the synthesis of advanced materials.

    Optoelectronics: It has applications in the development of optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Barium 1,2,4-thiadiazole-3,5-bis(thiolate) include:

  • Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate)
  • 1,3,4-Thiadiazole derivatives

Uniqueness

Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is unique due to its stability, low toxicity, and efficiency in catalysis and material synthesis . Its ability to form stable disulfides without foul-smelling thiols sets it apart from other thiadiazole derivatives .

Properties

IUPAC Name

1,2,4-thiadiazole-3,5-dithiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNSJAUBOYWVEB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)[S-])[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2S3-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
Reactant of Route 2
Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
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Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
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Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
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Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
Reactant of Route 6
Barium 1,2,4-thiadiazole-3,5-bis(thiolate)

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